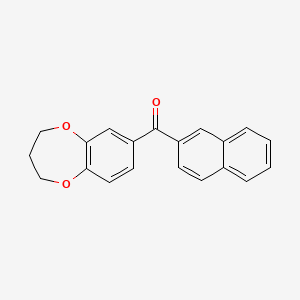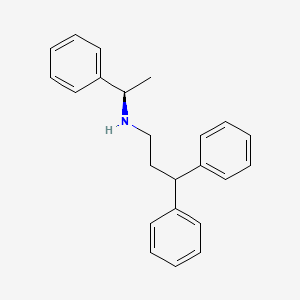
Fendiline, (R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fendiline, ®- is a chiral compound known for its pharmacological properties, particularly as a coronary vasodilator. It is used in the treatment of angina pectoris and has been explored for its potential antiarrhythmic and antiviral activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Fendiline can be synthesized through a multi-step process involving the reaction of 3,3-diphenylpropylamine with various reagents. One common method involves the reaction of 3,3-diphenylpropylamine with benzyl chloride in the presence of a base such as sodium hydroxide to form the corresponding benzylamine derivative. This intermediate is then subjected to further reactions to yield fendiline .
Industrial Production Methods
Industrial production of fendiline typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions
Fendiline undergoes various chemical reactions, including:
Oxidation: Fendiline can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert fendiline to its amine derivatives.
Substitution: Fendiline can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions include various derivatives of fendiline, such as N-oxides, amines, and substituted amines .
Aplicaciones Científicas De Investigación
Fendiline has been extensively studied for its applications in various fields:
Chemistry: Used as a chiral resolving agent in chromatography.
Biology: Investigated for its effects on cellular processes, including calcium signaling.
Medicine: Explored for its potential in treating cardiovascular diseases, arrhythmias, and viral infections such as Ebola
Industry: Utilized in the synthesis of other pharmacologically active compounds.
Mecanismo De Acción
Fendiline exerts its effects primarily by inhibiting calcium function in muscle cells, which is crucial for excitation-contraction coupling. This inhibition leads to vasodilation and reduced cardiac workload. Additionally, fendiline has been shown to lower cellular phosphatidylserine levels, which can disrupt viral assembly processes, making it a potential antiviral agent .
Comparación Con Compuestos Similares
Similar Compounds
Verapamil: Another calcium channel blocker used for similar indications.
Diltiazem: A calcium channel blocker with both vasodilatory and antiarrhythmic properties.
Nifedipine: Primarily used for its vasodilatory effects in treating hypertension and angina.
Uniqueness
Fendiline is unique in its dual role as a vasodilator and potential antiviral agent. Its ability to lower phosphatidylserine levels distinguishes it from other calcium channel blockers, providing a novel mechanism for antiviral activity .
Propiedades
Número CAS |
108393-62-0 |
|---|---|
Fórmula molecular |
C23H25N |
Peso molecular |
315.5 g/mol |
Nombre IUPAC |
3,3-diphenyl-N-[(1R)-1-phenylethyl]propan-1-amine |
InChI |
InChI=1S/C23H25N/c1-19(20-11-5-2-6-12-20)24-18-17-23(21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-16,19,23-24H,17-18H2,1H3/t19-/m1/s1 |
Clave InChI |
NMKSAYKQLCHXDK-LJQANCHMSA-N |
SMILES isomérico |
C[C@H](C1=CC=CC=C1)NCCC(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
CC(C1=CC=CC=C1)NCCC(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



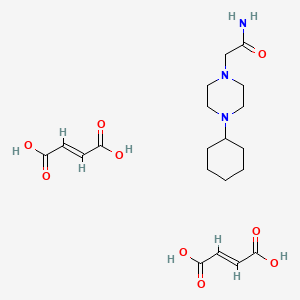
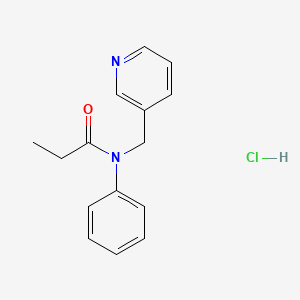
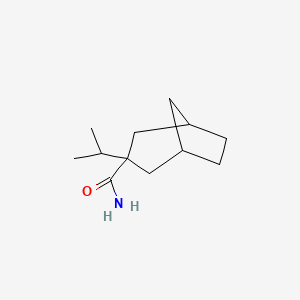
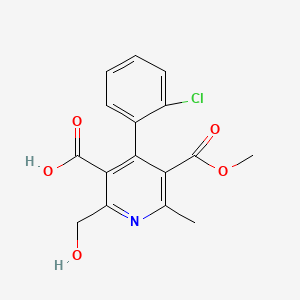
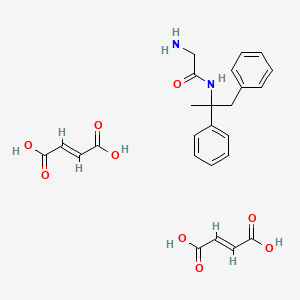


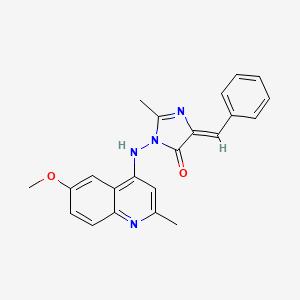
![8-(2-chlorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12753190.png)
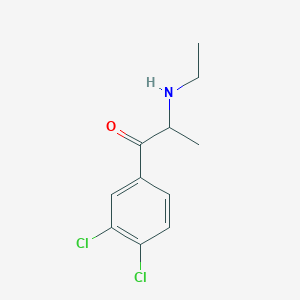

![cobalt(2+);N',N'-dimethylpropane-1,3-diamine;5,8,23,26-tetrathia-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,9,11,13,15,17,19(39),20,22(27),28,30(37),31,33,35-pentadecaene](/img/structure/B12753211.png)
